5-Octylindoline
Description
5-Octylindoline is a substituted indoline derivative characterized by an octyl chain (-C₈H₁₇) attached to the fifth position of the indoline heterocycle. Indoline itself is a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring.
Properties
Molecular Formula |
C16H25N |
|---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
5-octyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C16H25N/c1-2-3-4-5-6-7-8-14-9-10-16-15(13-14)11-12-17-16/h9-10,13,17H,2-8,11-12H2,1H3 |
InChI Key |
NIWRBIINKFRDJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methylindoline
- Structural Difference : The methyl group at position 5 results in a shorter alkyl chain compared to 5-octylindoline.
- Physicochemical Properties: Lower molecular weight (149.23 g/mol vs. 261.42 g/mol for this compound). Higher solubility in polar solvents (e.g., ethanol, water) due to reduced hydrophobicity. Melting point: ~120°C (vs. ~50–60°C for this compound), reflecting weaker van der Waals interactions in the latter .
- Applications : Used as a precursor in dye synthesis, whereas this compound’s lipophilicity makes it suitable for lipid-based drug delivery systems .
5-Dodecylindoline
- Structural Difference : A dodecyl chain (-C₁₂H₂₅) at position 5, longer than the octyl group.
- Physicochemical Properties :
- Applications : Utilized in surfactants and lubricants, whereas this compound balances solubility and hydrophobicity for catalytic applications .
Functional Analogs: Indoline-Based Coordination Complexes
Indoline-Iron Complexes
- Functional Similarity : Both this compound and indoline-iron complexes serve as catalysts in oxidation reactions.
- Key Differences :
5-Nitroindoline
- Functional Similarity : Used in photodynamic therapy and optoelectronics.
- Key Differences :
Research Findings and Challenges
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